Diethyl (2,2-dimethoxyethyl)(3-iodopropyl)propanedioate
Description
Diethyl (2,2-dimethoxyethyl)(3-iodopropyl)propanedioate is a specialized ester derivative of propanedioic acid (malonic acid). Its structure features two ester groups (diethyl), a 2,2-dimethoxyethyl substituent, and a 3-iodopropyl chain. The iodine atom in the 3-iodopropyl group may enhance reactivity in substitution or coupling reactions, while the dimethoxyethyl moiety could influence solubility or steric effects .
Properties
CAS No. |
654672-96-5 |
|---|---|
Molecular Formula |
C14H25IO6 |
Molecular Weight |
416.25 g/mol |
IUPAC Name |
diethyl 2-(2,2-dimethoxyethyl)-2-(3-iodopropyl)propanedioate |
InChI |
InChI=1S/C14H25IO6/c1-5-20-12(16)14(8-7-9-15,13(17)21-6-2)10-11(18-3)19-4/h11H,5-10H2,1-4H3 |
InChI Key |
JMVBFNQCRHQETA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCI)(CC(OC)OC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2,2-dimethoxyethyl)(3-iodopropyl)propanedioate typically involves the alkylation of diethyl propanedioate. The process begins with the formation of the enolate ion from diethyl propanedioate by treatment with a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 3-iodopropyl bromide, to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,2-dimethoxyethyl)(3-iodopropyl)propanedioate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The iodopropyl group can be substituted by various nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong bases.
Hydrolysis: Acidic or basic conditions can be used, such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include substituted malonates, carboxylic acids, and various reduced or oxidized derivatives .
Scientific Research Applications
Diethyl (2,2-dimethoxyethyl)(3-iodopropyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (2,2-dimethoxyethyl)(3-iodopropyl)propanedioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The iodopropyl group can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis or other transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Propanedioate Esters
Propanedioate esters are widely studied for their diverse chemical and biological properties. Below is a detailed comparison of Diethyl (2,2-dimethoxyethyl)(3-iodopropyl)propanedioate with analogous compounds:
Structural Analogues with Hydroxy/Alkoxy Substituents
Diethyl 2-(3-hydroxypropyl)propanedioate (CAS 5373-91-1)
- Molecular Formula : C₁₀H₁₈O₅
- Key Features : Contains a 3-hydroxypropyl substituent instead of iodopropyl and dimethoxyethyl groups.
- Applications : Used in organic synthesis; detected in environmental suspect screening studies (e.g., house dust analysis) .
- Environmental Presence : Found in 24% of winter and 32% of summer house dust samples, indicating moderate persistence .
- Diethyl 2-(1-hydroxybutyl)propanedioate Key Features: Hydroxybutyl substituent increases hydrophilicity compared to the iodopropyl group.
Halogenated Propanedioate Esters
- Comparable halogenated esters (e.g., bromo- or chloro-derivatives) are often intermediates in drug synthesis. Contrast: Unlike the dimethoxyethyl group in the target compound, simpler halogenated propanedioates lack ether functionalities, which may reduce solubility in polar solvents.
Branched-Chain Propanedioate Esters
- Diethyl 2,2-dihexylpropanedioate (CAS 54662-34-9) Molecular Formula: C₁₉H₃₆O₄ Key Features: Branched dihexyl chains enhance lipophilicity, making it suitable for hydrophobic applications (e.g., plasticizers or pesticide formulations).
Nematicidal Activity of Propanedioate Esters
Evidence from nematicidal studies highlights the impact of substituents on bioactivity:
Key Findings :
- Propanedioate esters with bulky substituents (e.g., dibutyl) exhibit weaker nematicidal activity compared to unsaturated or methyl-branched esters.
- The iodine and dimethoxyethyl groups in the target compound may enhance bioactivity via electronic or steric effects, but empirical data is needed to confirm this .
Environmental and Industrial Relevance
- Diethyl Decanedioate/Undecanedioate :
- Dimethyl Azelate :
Comparison with Target Compound: The iodopropyl group in this compound may increase its environmental persistence compared to hydroxy- or methyl-substituted analogues. However, its volatility is likely lower than that of shorter-chain esters like ethyl pent-4-enoate (nematicidal mortality: 90.85% at 24 h) .
Biological Activity
Diethyl (2,2-dimethoxyethyl)(3-iodopropyl)propanedioate is an organic compound with a complex structure that includes both iodopropyl and dimethoxyethyl groups. This compound is primarily utilized as an intermediate in organic synthesis and has garnered interest due to its potential biological activities. Understanding its biological activity is crucial for its applications in medicinal chemistry and biochemical research.
- Molecular Formula : C14H25IO6
- Molecular Weight : 416.25 g/mol
- CAS Number : 654672-96-5
- IUPAC Name : diethyl 2-(2,2-dimethoxyethyl)-2-(3-iodopropyl)propanedioate
The biological activity of this compound can be attributed to its ability to act as both a nucleophile and electrophile in various chemical reactions. The iodopropyl group allows for nucleophilic substitution reactions, while the ester groups can undergo hydrolysis and other transformations. This dual reactivity enables the compound to interact with various biological molecules, potentially influencing enzyme mechanisms and metabolic pathways.
Biological Applications
- Enzyme Mechanisms : The compound has been used to study enzyme mechanisms, particularly in understanding how enzymes catalyze reactions involving similar substrates.
- Cellular Processes : Research indicates its utility in studying cellular processes and molecular interactions, making it a valuable tool for biochemical investigations.
- Pharmaceutical Synthesis : It serves as a precursor in the synthesis of pharmaceuticals, where its unique reactivity can be harnessed to create bioactive compounds.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Enzyme Interactions : A study highlighted the compound's role as a substrate analog in enzyme assays, demonstrating its ability to inhibit specific enzyme activities through competitive inhibition mechanisms.
- Cellular Impact Assessment : Research involving cellular models showed that treatment with this compound led to alterations in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds.
| Compound Name | Unique Features | Applications |
|---|---|---|
| Diethyl propanedioate (Diethyl malonate) | Simpler structure without iodopropyl or dimethoxyethyl | Basic organic synthesis |
| Diethyl (2,2-dimethoxyethyl)malonate | Lacks iodopropyl group | Used in organic synthesis |
| Diethyl (3-iodopropyl)malonate | Lacks dimethoxyethyl group | Limited applications in organic synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
